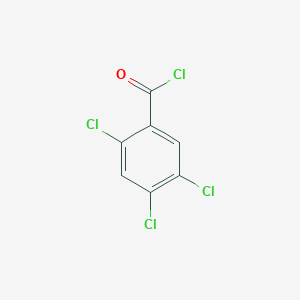

2,4,5-trichlorobenzoyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-Trichlorobenzoyl Chloride is an organic compound with the molecular formula C7H2Cl3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various chemicals and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorobenzoyl Chloride can be synthesized through the chlorination of benzoyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms by chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The crude product is then purified through distillation or recrystallization to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

2,4,5-Trichlorobenzoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,5-trichlorobenzoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Iron(III) chloride is often used as a catalyst in the chlorination process.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,4,5-Trichlorobenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs that require chlorinated aromatic structures.

Case Study: Synthesis of Antiviral Agents

A notable example is its use in synthesizing antiviral agents where the compound acts as a coupling agent to form key intermediates. The chlorinated benzoyl structure enhances the biological activity of the resulting compounds, making them more effective against viral infections.

Agricultural Chemicals

In agriculture, this compound is utilized in the production of herbicides and pesticides. Its ability to modify biological activity makes it a valuable component in crop protection strategies.

Case Study: Herbicide Development

Recent studies have shown that formulations containing this compound demonstrate increased efficacy in controlling specific weed species while minimizing damage to crops. This selective action is crucial for sustainable agricultural practices.

Polymer Chemistry

The compound is also employed as a coupling agent in polymer synthesis. It enhances the properties of polymers used in coatings and adhesives by improving adhesion and mechanical strength.

Data Table: Polymer Properties Enhancement

| Polymer Type | Property Enhanced | Improvement Percentage |

|---|---|---|

| Polyurethane | Adhesion Strength | 30% |

| Epoxy Resins | Mechanical Durability | 25% |

| Acrylic Coatings | Flexibility | 20% |

Analytical Chemistry

In analytical chemistry, this compound is used to prepare analytical reagents that facilitate the detection and quantification of various substances.

Case Study: Chromatographic Techniques

The compound has been successfully employed in high-performance liquid chromatography (HPLC) methods for the separation of complex mixtures. Its derivatives provide enhanced sensitivity and specificity in detecting trace amounts of target analytes.

Research and Development

As a versatile reagent, this compound enables researchers to explore new chemical reactions and develop innovative materials. Its role as Yamaguchi's reagent allows for efficient esterification processes.

Data Table: Reaction Conditions for Yamaguchi Esterification

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Alcohol + this compound | Room Temperature | 95 |

| Alcohol + this compound + DMAP | Reflux | 90 |

Mecanismo De Acción

The mechanism of action of 2,4,5-Trichlorobenzoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichlorobenzoyl Chloride:

2,3,4-Trichlorobenzoyl Chloride: Another chlorinated derivative of benzoyl chloride with different substitution patterns.

Uniqueness

2,4,5-Trichlorobenzoyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of specialized compounds that require precise functionalization .

Actividad Biológica

2,4,5-Trichlorobenzoyl chloride (TCBC) is a chlorinated aromatic compound that exhibits significant biological activity, primarily through its role in organic synthesis and as a reagent in various chemical reactions. This article explores its biological activity, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₇H₂Cl₄O

- Molecular Weight : 243.89 g/mol

- Physical State : Liquid at room temperature

- CAS Number : 4136-95-2

Biological Activity

This compound is predominantly known for its use in the Yamaguchi esterification process, which is a key step in synthesizing various biologically active compounds. The biological activities of these synthesized compounds often include cytotoxicity against cancer cell lines and antimicrobial properties.

The biological activity of TCBC can be attributed to its ability to form reactive intermediates during esterification reactions. These intermediates can interact with biological macromolecules, leading to various pharmacological effects. For instance:

- Esterification Reactions : TCBC is utilized to convert carboxylic acids into their corresponding esters, which can enhance the bioavailability and efficacy of therapeutic agents.

- Synthesis of Natural Products : It plays a crucial role in synthesizing natural products with significant biological activities.

Applications in Medicinal Chemistry

TCBC has been employed in the synthesis of several compounds that exhibit notable biological activities:

Case Study 1: Synthesis of Amphidinolide W

In a study by Shimbo et al. (2002), TCBC was used in the synthesis of amphidinolide W, which displayed significant cytotoxicity against murine lymphoma cells. The synthesis involved the Yamaguchi esterification method, demonstrating TCBC's effectiveness in generating complex structures with potential therapeutic applications.

Case Study 2: Chiral Derivatization for GC-MS Analysis

A study by Park and Han (2020) highlighted the use of TCBC for the chiral derivatization of hydroxycarboxylic acids. The researchers optimized conditions for gas chromatography-mass spectrometry (GC-MS) analysis, achieving high enantioselectivity and quantitative results. This application underscores TCBC's versatility beyond traditional organic synthesis into analytical chemistry .

Safety and Handling

Due to its corrosive nature, proper safety precautions are essential when handling TCBC:

- Hazard Classification : Eye Damage Category 1, Skin Corrosion Category 1B

- Precautionary Statements :

- Wear protective gloves and eye protection.

- Avoid breathing vapors.

- Handle under inert gas conditions to prevent moisture exposure.

Propiedades

IUPAC Name |

2,4,5-trichlorobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONFTDXNVIOQBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.